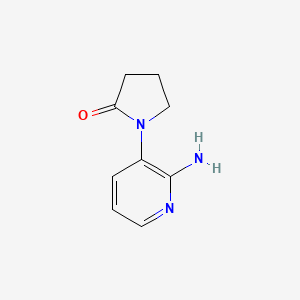

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one

Description

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 2-aminopyridin-3-yl substituent.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-aminopyridin-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H11N3O/c10-9-7(3-1-5-11-9)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H2,10,11) |

InChI Key |

PVKHTQBCVYBDRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-(2-Aminopyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Biology: The compound’s biological activities make it a valuable tool in studying biochemical pathways and interactions.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7)

- Structure: Features a phenyl ring instead of pyridinyl, with an amino group at the 2-position.

- Properties: Molecular formula C₁₀H₁₂N₂O (MW: 176.22).

- Applications: Used in organic synthesis and medicinal chemistry as an intermediate, suggesting similar versatility for the aminopyridinyl analog .

1-Aminopyrrolidin-2-one Hydrochloride

- Structure: A primary amine directly attached to the pyrrolidinone ring.

- Properties: Molecular formula C₄H₈N₂O·HCl (MW: 136.58), mp: 227°C. The absence of an aromatic substituent limits π-π interactions but increases solubility in polar solvents.

Furan-Substituted Pyrrolidinones (e.g., 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one)

- Structure : A furan-2-yl group linked via an oxoethyl chain.

- Biological Activity: Demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The furan moiety contributes to electron-richness, whereas the aminopyridine group in the target compound may enhance binding to enzymatic targets through nitrogen lone pairs .

Fluorophenyl-Substituted Derivatives (e.g., 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid)

- Structure : Difluorophenyl and carboxylic acid substituents.

- Synthesis: Prepared via condensation of 2,4-difluoroaniline with itaconic acid. The fluorine atoms increase lipophilicity and metabolic stability, while the carboxylic acid enhances solubility. This contrasts with the target compound’s amino group, which may favor basic conditions .

Chloropyrazinyl Analogs (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one)

- Structure : Chloropyrazinyl substituent (C₈H₈ClN₃O, MW: 197.62).

- Reactivity: The chlorine atom may facilitate nucleophilic substitution reactions, whereas the amino group in the target compound could act as a directing group in electrophilic aromatic substitution .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one | C₉H₁₀N₃O | 176.20 (calc.) | 2-Aminopyridin-3-yl | High polarity, H-bond donor/acceptor |

| 1-(2-Aminophenyl)pyrrolidin-2-one | C₁₀H₁₂N₂O | 176.22 | 2-Aminophenyl | Aromatic, moderate polarity |

| 1-Aminopyrrolidin-2-one HCl | C₄H₈N₂O·HCl | 136.58 | Primary amine | High solubility, mp: 227°C |

| 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one | C₈H₈ClN₃O | 197.62 | 3-Chloropyrazinyl | Electrophilic chlorination site |

Discussion of Key Findings

- Substituent Effects: Aromatic vs. Functional Groups: Amino groups improve hydrogen-bonding capacity, while halogens (e.g., Cl, F) increase lipophilicity and stability.

- Synthetic Routes : Fluorophenyl derivatives are synthesized via condensation reactions (e.g., itaconic acid + aniline), whereas furan analogs involve furan-2-yl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.